molecular formula C16H21N3O2S B13969246 3-(3-Cyano-pyridin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

3-(3-Cyano-pyridin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

Katalognummer: B13969246
Molekulargewicht: 319.4 g/mol
InChI-Schlüssel: UENNACIZDHGYRC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3-Cyano-pyridin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester (CAS: 1353951-77-5) is a pyrrolidine derivative featuring a tert-butyl carbamate group at the 1-position and a 3-cyano-pyridin-2-ylsulfanylmethyl substituent at the 3-position. Its molecular formula is C₁₅H₁₉N₃O₂S (molecular weight: 313.4 g/mol). The tert-butyl ester acts as a protective group for the pyrrolidine amine, enhancing stability during synthetic processes .

Eigenschaften

Molekularformel

C16H21N3O2S

Molekulargewicht

319.4 g/mol

IUPAC-Name

tert-butyl 3-[(3-cyanopyridin-2-yl)sulfanylmethyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C16H21N3O2S/c1-16(2,3)21-15(20)19-8-6-12(10-19)11-22-14-13(9-17)5-4-7-18-14/h4-5,7,12H,6,8,10-11H2,1-3H3

InChI-Schlüssel

UENNACIZDHGYRC-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)N1CCC(C1)CSC2=C(C=CC=N2)C#N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Classical Multi-Step Synthesis Approach

A typical route starts from commercially available protected pyrrolidine derivatives or pyroglutamic acid analogs:

  • Step 1: Protection of amino and carboxylic acid groups as tert-butyl carbamate and tert-butyl ester, respectively, to stabilize the molecule during subsequent transformations.
  • Step 2: Introduction of the sulfanyl-methyl linker by nucleophilic substitution or coupling with a 3-cyano-pyridin-2-yl thiol or related precursor.
  • Step 3: Stereoselective formation or maintenance of the chiral center on the pyrrolidine ring, often using enantiopure starting materials or chiral catalysts.
  • Step 4: Final purification and confirmation of the compound structure by NMR and HPLC.

This approach is supported by the synthesis of related analogs described in literature, where protection/deprotection cycles and functional group interconversions are common.

C-H Activation Arylation Strategy

An advanced synthetic strategy involves:

  • Starting from N-Boc-protected D-proline or pyroglutamic acid derivatives.
  • Formation of an amide intermediate with a directing group such as 8-aminoquinoline.
  • A palladium-catalyzed C-H activation followed by arylation with an aryl iodide bearing the cyano-pyridine moiety.
  • Subsequent removal of the directing group under basic conditions, which also induces epimerization to the desired stereoisomer.
  • Esterification of carboxylic acid groups using tert-butyl 2,2,2-trichloroacetimidate to install the tert-butyl ester protecting group.

This method reduces the number of protection/deprotection steps and provides diastereoselective control, yielding key intermediates in fewer steps with moderate overall yield (~21%) and high stereoselectivity.

Protection and Deprotection Techniques

  • The tert-butyl ester group is introduced typically via esterification using tert-butyl acetate in the presence of acid catalysts like perchloric acid or via tert-butyl 2,2,2-trichloroacetimidate.
  • Boc (tert-butoxycarbonyl) groups protect amino functionalities during multi-step synthesis.
  • Deprotection is achieved using trifluoroacetic acid (TFA) often in dichloromethane (DCM), which removes both Boc and tert-butyl groups cleanly and in high yields.

Comparative Data Table of Key Synthetic Steps

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Amino and carboxylic acid protection tert-Butyl acetate, perchloric acid; Boc anhydride 70-87 Protects functional groups for stability
2 C-H Activation Arylation Pd catalyst, aryl iodide, 8-aminoquinoline directing group 31-45 Enables selective arylation on pyrrolidine ring
3 Esterification tert-butyl 2,2,2-trichloroacetimidate (TBTA) 70 Efficient tert-butyl ester formation
4 Deprotection TFA in DCM 90+ Removes Boc and tert-butyl groups cleanly

Analytical and Purification Techniques

  • NMR Spectroscopy: Used extensively for stereochemical assignment and confirmation of substitution patterns.
  • HPLC: Monitors reaction progress and assesses purity.
  • Mass Spectrometry: Confirms molecular weight and molecular formula.
  • Chromatography: Column chromatography is used for purification of intermediates and final product.

Summary of Research Findings and Practical Considerations

  • The synthesis of 3-(3-Cyano-pyridin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester requires careful stereochemical control and protection strategies.
  • The C-H activation-arylation method represents a modern and efficient approach, minimizing steps and improving diastereoselectivity.
  • Protection of amino and carboxylic groups as Boc and tert-butyl esters is critical for the stability of intermediates and final product.
  • Deprotection steps are straightforward and high yielding, facilitating downstream biological evaluation.
  • The compound’s preparation benefits from mild reaction conditions, commercially available starting materials, and scalable protocols, making it suitable for medicinal chemistry research.

Analyse Chemischer Reaktionen

3-(3-Cyano-pyridin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

This compound has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein binding.

    Medicine: Research into potential therapeutic applications, including drug development, is ongoing.

    Industry: It is used in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 3-(3-Cyano-pyridin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

(a) (S)-3-(4-Cyano-pyridin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester (CAS: 21384-05-4)

  • Key Differences: Linkage: Amino group (-NH-) instead of sulfanylmethyl (-S-CH₂-). Stereochemistry: Specified (S)-configuration at the pyrrolidine ring. Molecular Weight: 291.40 g/mol (C₁₅H₂₁N₃O₂).
  • Stereospecificity may influence receptor binding selectivity in biological systems .

(b) 3-(Pyridine-2-sulfinylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

  • Key Differences :
    • Oxidation State : Sulfinyl (-SO-) instead of sulfanyl (-S-).
    • Molecular Formula : C₁₅H₂₂N₂O₃S (MW: 310.41 g/mol).

(c) (R)-2-(Toluene-4-sulfonyloxymethyl)pyrrolidine-1-carboxylic acid tert-butyl ester

  • Key Differences :
    • Functional Group : Tosyloxy (-OTs) instead of sulfanylmethyl.
    • Stereochemistry : (R)-configuration.
  • Implications :
    • The tosyl group serves as a leaving group, making this compound an intermediate in nucleophilic substitution reactions. This contrasts with the target compound’s thioether, which is more stable .

Functional Group and Pharmacophore Analysis

Compound Key Substituent Molecular Weight (g/mol) Potential Applications
Target Compound -S-CH₂-(3-cyano-pyridin-2-yl) 313.4 Enzyme inhibition (e.g., kinases)
(S)-3-(4-Cyano-pyridin-2-ylamino) -NH-(4-cyano-pyridin-2-yl) 291.4 Receptor agonists/antagonists
3-(Pyridine-2-sulfinylmethyl) -SO-CH₂-(pyridin-2-yl) 310.4 Prodrugs (sulfoxide reduction)
Tosyloxy Derivative () -OTs ~350 Synthetic intermediate
  • Thioether vs. Sulfoxide/Sulfonamide: Thioethers (target compound) exhibit moderate lipophilicity, balancing membrane permeability and solubility. Sulfonamides (e.g., ) are electron-withdrawing, enhancing metabolic stability but possibly reducing bioavailability .

Biologische Aktivität

3-(3-Cyano-pyridin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a synthetic organic compound notable for its complex structure, which includes a pyrrolidine ring, a cyano group, and a tert-butyl ester functional group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, although specific studies on its effects remain limited.

Molecular Characteristics

  • Molecular Formula : C_{15}H_{18}N_{2}O_{2}S
  • Molecular Weight : Approximately 319.42 g/mol

The unique combination of functional groups suggests that this compound may interact with various biological targets, potentially modulating enzymatic and receptor activities.

Biological Activity Overview

While comprehensive studies specifically detailing the biological activity of this compound are sparse, several related compounds with similar structural features have been documented to exhibit significant bioactivity. The presence of the cyano and pyridine groups indicates potential for hydrogen bonding and π-π stacking interactions, which are critical in biochemical systems .

Potential Biological Activities

  • Enzyme Interaction : Compounds with similar structures often demonstrate the ability to bind to enzymes, influencing metabolic pathways.
  • Receptor Modulation : The structural characteristics suggest potential interactions with neurotransmitter receptors, which could have implications in neuropharmacology.
  • Antimicrobial Properties : Related pyridine derivatives have shown efficacy against various microbial strains, indicating possible antibacterial or antifungal activities.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) of 3-(3-Cyano-pyridin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester can be compared with other compounds to elucidate its potential biological effects.

Compound NameStructural FeaturesUnique Aspects
2-(4-Cyano-pyridin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl esterPiperidine ring instead of pyrrolidineDifferent ring structure may influence biological activity
3-(4-Cyano-pyridin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl esterSimilar structure but with a different substitution patternVariations in substitution can affect reactivity and bioactivity
(S)-3-(3-Cyano-pyridin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl esterChiral center presentChirality can significantly impact pharmacodynamics and pharmacokinetics

Case Studies and Research Findings

Research on related compounds has yielded insights into their biological activities:

  • Anticonvulsant Activity : Certain thiazole-integrated pyrrolidines have displayed anticonvulsant properties, suggesting that similar modifications in our compound could yield therapeutic effects .
  • Anticancer Potential : Studies have shown that structural variations in pyridine derivatives can lead to significant anticancer activity, emphasizing the importance of functional group positioning .
  • Enzyme Inhibition : Compounds with similar moieties have been found to inhibit key enzymes involved in cancer progression and inflammation, indicating that our compound may also possess such capabilities .

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer: Synthesis optimization often involves evaluating reaction conditions such as temperature, solvent polarity, and catalyst loading. For tert-butyl ester pyrrolidine derivatives, tert-butyldimethylsilyl (TBS) or Boc-protecting groups are commonly used to stabilize intermediates . A stepwise approach includes:

Sulfanyl group coupling: React 3-cyano-2-mercaptopyridine with a pyrrolidine-methyl electrophile under basic conditions (e.g., triethylamine in dichloromethane) .

Boc protection: Introduce the tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) and DMAP at 0–20°C to avoid side reactions .

Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol/water for high purity (>95%) .

  • Data Contradiction Note:
    Catalogs list similar compounds (e.g., tert-butyl 3-iodo-pyrrolidine derivatives) with molecular weights varying by substituents (e.g., 473.35 for iodine vs. 309.41 for thiocyanate groups) . Confirm intermediate molecular weights via LC-MS to resolve discrepancies.

Q. What spectroscopic methods are most effective for characterizing this compound?

  • Methodological Answer:
  • ¹H/¹³C NMR: Identify pyrrolidine ring protons (δ 1.4–2.8 ppm) and tert-butyl groups (δ 1.2–1.4 ppm). The pyridinyl-sulfanyl moiety shows aromatic protons at δ 7.0–8.5 ppm .
  • IR Spectroscopy: Confirm the cyano group (C≡N stretch at ~2200 cm⁻¹) and carbonyl (C=O stretch at ~1700 cm⁻¹) .
  • Mass Spectrometry: High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₆H₂₃N₃O₂S requires [M+H]⁺ = 330.1584) .

Advanced Research Questions

Q. How does steric hindrance from the tert-butyl group influence reactivity in cross-coupling reactions?

  • Methodological Answer: The tert-butyl group creates steric bulk, limiting access to the pyrrolidine nitrogen. To assess this:

Comparative Studies: Synthesize analogs with smaller protecting groups (e.g., methyl or benzyl) and compare reaction rates in Suzuki-Miyaura couplings .

DFT Calculations: Model the transition state energy barrier for palladium-catalyzed reactions using software like Gaussian .

  • Key Finding: Catalogs note tert-butyl derivatives (e.g., HB619-1) are less reactive in SN2 reactions compared to unprotected analogs, requiring higher temperatures (80–100°C) .

Q. What strategies mitigate instability of the sulfanyl-methyl linkage under acidic or oxidative conditions?

  • Methodological Answer:
  • Stability Screening: Expose the compound to pH gradients (1–14) and oxidants (e.g., H₂O₂). Monitor degradation via HPLC .
  • Stabilization Tactics:
  • Replace the sulfanyl group with sulfone (-SO₂-) for oxidative resistance .
  • Use radical scavengers (e.g., BHT) in storage solutions .

Q. How can computational modeling predict the compound’s pharmacokinetic (PK) properties?

  • Methodological Answer:
  • QSPR Models: Use software like Schrödinger’s QikProp to predict logP (lipophilicity) and blood-brain barrier permeability based on molecular descriptors (e.g., polar surface area = 75 Ų) .
  • Metabolism Prediction: Cytochrome P450 docking simulations identify potential oxidation sites (e.g., pyrrolidine ring) .

Data Contradiction Analysis

Q. Why do reported melting points vary for structurally similar tert-butyl pyrrolidine derivatives?

  • Methodological Answer:
  • Source Comparison: Catalogs often omit melting points, focusing on molecular weight and CAS numbers (e.g., 1228665-86-8 vs. 1289386-88-4) .
  • Experimental Validation: Use differential scanning calorimetry (DSC) to measure melting points under controlled heating rates (5°C/min) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.